2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1H-pyrazole-5-carbonyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5OS/c1-12(13-6-3-2-4-7-13)21-19(27)25-24-18(26)17-11-16(22-23-17)14-8-5-9-15(20)10-14/h2-12H,1H3,(H,22,23)(H,24,26)(H2,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGLPDUIYJIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-bromophenyl-substituted pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 3-bromobenzoyl chloride under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the carbonyl and hydrazinecarbothioamide functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the carbonyl group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions.
Medicine: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific proteins or pathways.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromophenyl and pyrazole moieties may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
- 2-{[5-(3-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
- 2-{[5-(3-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
Uniqueness
The presence of the bromophenyl group in 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
